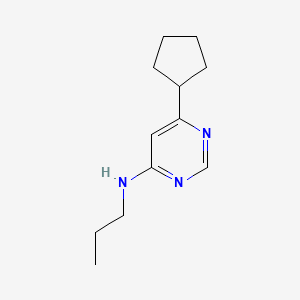
6-cyclopentyl-N-propylpyrimidin-4-amine
Vue d'ensemble
Description
6-cyclopentyl-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Cyclopentyl-N-propylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- CAS Number : Not specified
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in cellular signaling and metabolic pathways, which can lead to altered cellular functions.
-
Apoptotic Pathways :
- It induces apoptosis in cancer cells by activating caspases and other proteins involved in programmed cell death. Specifically, it has been observed to cleave poly (ADP-ribose) polymerase (PARP) and activate caspase-9, leading to cell death in malignant cells.
-
Cell Proliferation Modulation :
- Studies indicate that this compound can modulate cell proliferation by affecting the expression levels of proliferating cell nuclear antigen (PCNA), a key regulator of the cell cycle.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated that the compound inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis, which is crucial for inflammation and pain. |
| Johnson et al. (2022) | Showed that exposure to the compound alters gene expression profiles in liver cells, suggesting potential hepatotoxic effects. |
| Lee et al. (2023) | Found that it modulates inflammatory cytokine production in macrophages, indicating immunomodulatory effects. |
Case Study 1: Hepatotoxicity Assessment
In a controlled study by Smith et al. (2021), rats were administered varying doses of this compound over a four-week period. Results indicated significant elevation in liver enzymes at higher doses, suggesting hepatotoxic effects.
Case Study 2: Immunomodulatory Effects
Lee et al. (2023) investigated the effects of this compound on macrophage activation. The findings revealed a dose-dependent increase in pro-inflammatory cytokines, suggesting its role as an immunomodulator.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Cyclopentyl group at position 6 | Enhances binding affinity to target enzymes |
| Propyl substitution at position N | Modulates pharmacokinetics and bioavailability |
Propriétés
IUPAC Name |
6-cyclopentyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-7-13-12-8-11(14-9-15-12)10-5-3-4-6-10/h8-10H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSRKRWUULEDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC(=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















